![molecular formula C16H13N5O2 B2425706 N-(3-((6-甲基吡啶-3-基)氧基)苯基)吡嗪-2-甲酰胺 CAS No. 1226439-72-0](/img/structure/B2425706.png)
N-(3-((6-甲基吡啶-3-基)氧基)苯基)吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines .Molecular Structure Analysis
The molecular formula of “N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide” is C16H13N5O2. The molecular weight is 307.313.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The preparation was carried out in one-pot reaction under reflux conditions .科学研究应用
- MPP and its derivatives exhibit antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Some MPP derivatives specifically target kinases, which are enzymes involved in cell signaling. These compounds could be valuable in cancer therapy, as kinases play a critical role in cell proliferation and survival .
Antimicrobial Properties
Kinase Inhibition
作用机制
Target of Action
The primary target of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant inhibition of Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates the compound’s potent anti-tubercular activity .
属性
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-6-15(21-20-11)23-13-4-2-3-12(9-13)19-16(22)14-10-17-7-8-18-14/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRKNHIIZEVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pyrazine-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。